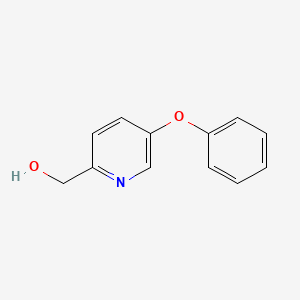

(5-Phenoxypyridin-2-yl)methanol

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(5-phenoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 |

InChI Key |

ICYQGNFSQNLDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxypyridin 2 Yl Methanol and Its Advanced Precursors

Strategies for Constructing the 5-Phenoxypyridine Core

The formation of the ether linkage between a pyridine (B92270) and a phenyl group is a critical step in the synthesis of the target molecule. Several powerful cross-coupling methodologies have been established for this purpose, each with its own set of advantages and limitations.

Aryne Chemistry Approaches to Phenoxypyridine Synthesis

Aryne chemistry offers a unique and efficient pathway for the formation of the 5-phenoxypyridine core. This method involves the in-situ generation of a highly reactive aryne intermediate, which then undergoes nucleophilic attack by a pyridinone to form the desired phenoxypyridine. A common precursor for generating the aryne is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

In a typical procedure, the pyridinone starting material is reacted with the aryne precursor in the presence of a fluoride source, such as cesium fluoride (CsF), in an aprotic solvent like acetonitrile. The fluoride ion induces the elimination of the triflate and trimethylsilyl (B98337) groups, leading to the formation of benzyne. The pyridinone then acts as a nucleophile, attacking the aryne to furnish the phenoxypyridine product. This method is notable for its mild reaction conditions and often provides good to excellent yields.

Copper-Catalyzed Phenoxylation Reactions of Pyridines

The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, is a widely employed method for the synthesis of diaryl ethers, including phenoxypyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a halopyridine with a phenol (B47542) in the presence of a copper catalyst and a base. For the synthesis of a 5-phenoxypyridine, a 5-halopyridine (such as 5-bromopyridine or 5-iodopyridine) would be reacted with phenol.

Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. However, significant advancements have been made, leading to milder and more efficient catalytic systems. These modern protocols often utilize copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of ligand is crucial for the success of the reaction, with various phenanthroline and diamine ligands having been shown to be effective.

Other Established and Novel Synthetic Routes for Pyridine-Phenoxy Linkages

Beyond aryne chemistry and copper-catalyzed reactions, other modern cross-coupling methods have emerged as powerful tools for the construction of the pyridine-phenoxy linkage. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-heteroatom bonds. wikipedia.orglibretexts.org While primarily known for C-N bond formation, modifications of this methodology can be applied to the synthesis of diaryl ethers. This would involve the coupling of a halopyridine with a phenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often requires careful optimization for a given set of substrates.

Introduction and Transformation of the Methanol (B129727) Functional Group at the 2-Position of the Pyridine Ring

Once the 5-phenoxypyridine core is established, the next critical step is the introduction of the methanol group at the 2-position of the pyridine ring. This is typically achieved through the reduction of a precursor bearing a carbonyl or carboxylic acid derivative at this position.

Catalytic Hydrogen Reduction of Pyridyl Ketones and Aldehydes

A common strategy involves the synthesis of a 2-acyl-5-phenoxypyridine or 5-phenoxypyridine-2-carboxaldehyde intermediate. These precursors can then be reduced to the corresponding alcohol via catalytic hydrogenation. This method is widely used due to its clean nature and often high yields.

The hydrogenation is typically carried out using a heterogeneous catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction is usually performed in a suitable solvent, such as ethanol or acetic acid, and may require elevated pressure and temperature to proceed efficiently. For instance, a patent describes the asymmetric hydrogenation of a phenyl(pyridin-2-yl)methanone derivative to the corresponding methanol derivative using an iridium catalyst, achieving high yield and enantioselectivity. google.com

Table 1: Catalysts for Hydrogenation of Pyridyl Carbonyls

| Catalyst | Substrate | Product | Conditions | Reference |

| Platinum(IV) oxide (PtO2) | Substituted Pyridines | Piperidine derivatives | H2 (50-70 bar), glacial acetic acid | researchgate.net |

| Iridium complex with chiral ligand | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol | H2 (0.1-10.0 MPa), solvent, base | google.com |

Reduction of Pyridyl Carboxylic Acid Derivatives to Corresponding Alcohols

An alternative and widely used route to (5-Phenoxypyridin-2-yl)methanol involves the reduction of a 5-phenoxypyridine-2-carboxylic acid or its ester derivative. This approach offers flexibility as carboxylic acids and esters can be prepared through various synthetic pathways, such as the hydrolysis of a corresponding nitrile.

Strong reducing agents are typically required for the reduction of carboxylic acids and their esters. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this transformation. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comstackexchange.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. It is important to note that LiAlH4 is a highly reactive and pyrophoric reagent that must be handled with extreme caution.

For the reduction of a methyl 5-phenoxypyridine-2-carboxylate, the ester would be dissolved in an anhydrous solvent and treated with a solution of LiAlH4. The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reduction is complete. A careful workup procedure, typically involving the sequential addition of water and a sodium hydroxide solution, is then employed to decompose the aluminum salts and isolate the desired this compound.

Table 2: Reducing Agents for Pyridyl Carboxylic Acid Derivatives

| Reducing Agent | Substrate | Product | Solvent | Reference |

| Lithium aluminum hydride (LiAlH4) | Carboxylic Acids/Esters | Primary Alcohols | Anhydrous Ether/THF | chemistrysteps.comchemistrysteps.commasterorganicchemistry.comstackexchange.comchemguide.co.uk |

Hydrolysis and Other Transformations Leading to Pyridyl Methanol Formation

The final step in a multi-step synthesis of pyridyl methanols, including this compound, often involves the conversion of a precursor functional group at the 2-position of the pyridine ring into a hydroxymethyl group. Among the most common and effective methods is the hydrolysis of an ester precursor.

Ester Hydrolysis: This methodology is widely employed due to the relative stability of ester intermediates and the typically high yields of the hydrolysis reaction. The synthesis of a simple pyridyl methanol, 2-pyridinemethanol (B130429), illustrates this principle effectively. A patented method outlines a three-step process starting from 2-picoline, where the final step is the hydrolysis of acetic acid-2-picolyl ester (2-pyridylmethyl acetate) google.com.

The reaction can be catalyzed by either acid or, more commonly, a base. Alkaline hydrolysis, also known as saponification, is often preferred as the reaction is irreversible, leading to more complete conversion to the alcohol product chemguide.co.uk. The process typically involves heating the ester under reflux with a dilute alkali solution, such as aqueous sodium hydroxide or potassium hydroxide chemguide.co.uk.

General Reaction Scheme for Alkaline Hydrolysis: R-COOCH₂-Py + OH⁻ → R-COO⁻ + HOCH₂-Py (where Py represents the 5-phenoxypyridin-2-yl moiety)

A typical procedure involves the reaction of the acetate ester with a solution of potassium hydroxide google.com.

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Acetic acid-2-picolyl ester, Potassium Hydroxide (KOH) | google.com |

| Solvent | Aqueous solution (e.g., 20% KOH solution) | google.com |

| Stoichiometry (Ester:KOH) | 1:1.7 | google.com |

| Reaction Time | 4 hours | google.com |

| Product | 2-Pyridinemethanol | google.com |

Other Transformations: Beyond ester hydrolysis, other functional group transformations can yield the pyridyl methanol target. These include the reduction of corresponding aldehydes or carboxylic acids.

Reduction of Aldehydes: The reduction of a 5-phenoxypyridine-2-carboxaldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a direct and high-yielding method for producing this compound.

Reduction of Carboxylic Acids/Esters: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), can reduce either the 5-phenoxypyridine-2-carboxylic acid or its corresponding esters directly to the alcohol. This method is highly effective but requires anhydrous conditions due to the high reactivity of LiAlH₄.

Convergent and Divergent Synthesis Strategies for this compound

The construction of a molecule like this compound, which contains distinct pyridine and phenoxy moieties, can be approached using either convergent or divergent synthetic strategies.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the final stages. For this compound, this would typically involve coupling a phenoxy-containing unit with a pre-functionalized pyridine ring.

Strategy: A plausible convergent synthesis would involve an Ullmann condensation or a Buchwald-Hartwig amination-type reaction. In this scenario, a protected form of (5-hydroxypyridin-2-yl)methanol could be coupled with an activated phenyl derivative like iodobenzene or bromobenzene, or alternatively, (5-bromopyridin-2-yl)methanol could be coupled with phenol. This approach allows for the efficient and modular construction of analogs by varying either the pyridine or the phenyl fragment.

Divergent Synthesis: A divergent strategy begins with a common core intermediate that is subsequently modified to create a library of related compounds nih.govrsc.org. This approach is highly efficient for exploring structure-activity relationships.

Strategy: For this compound and its analogs, a divergent synthesis could start with a common precursor such as (5-bromopyridin-2-yl)methanol or a protected version thereof. This central intermediate can then be subjected to various cross-coupling reactions with a wide array of phenols or other nucleophiles to generate a diverse set of 5-substituted pyridyl methanol derivatives. The concept of using a common intermediate for divergent synthesis has been applied to create different regioisomers and stereoisomers in other heterocyclic systems, such as vic-diamines derived from amino alcohols with pyridyl moieties mdpi.com.

Stereoselective Synthesis Approaches for Analogous Pyridyl Methanol Structures

While this compound itself is achiral, the introduction of a substituent at the methanol carbon atom creates a stereocenter. The stereoselective synthesis of such chiral pyridyl methanol structures is of significant interest, particularly in medicinal chemistry. The most common strategy for achieving this is the asymmetric reduction of a prochiral ketone precursor, such as (5-phenoxyphenyl)(pyridin-2-yl)methanone.

A variety of catalytic systems have been developed for the highly enantioselective reduction of pyridyl ketones. thieme-connect.com These can be broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal-Catalyzed Asymmetric Reduction: This is a powerful and widely used method for producing enantiopure chiral alcohols. Key techniques include:

Asymmetric Transfer Hydrogenation (ATH): This method typically uses isopropanol or formic acid as the hydrogen source in the presence of a chiral transition-metal complex wikipedia.org. Catalysts are often based on ruthenium, rhodium, or iridium, complexed with chiral ligands such as chiral diamines or amino alcohols thieme-connect.com.

Asymmetric Hydrogenation: Involves the direct use of hydrogen gas (H₂) with a chiral catalyst.

Asymmetric Hydrosilylation: This two-step process involves the reduction of the ketone with a silane, followed by hydrolysis to yield the alcohol wikipedia.org.

Recent advancements have also focused on developing catalysts with more sustainable and earth-abundant metals like iron and manganese thieme-connect.com.

Organocatalysis: The use of small, metal-free organic molecules as catalysts for asymmetric ketone reduction has gained prominence. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane (BH₃) or catecholborane wikipedia.orgrsc.org.

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for asymmetric ketone reduction. Imine reductases (IREDs), for instance, have been shown to possess promiscuous activity, effectively catalyzing the stereoselective reduction of C=O bonds in addition to their primary C=N bond targets nih.gov. These biocatalysts can provide access to chiral alcohols with high enantiomeric excess.

| Catalysis Type | Catalyst/System | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Ru, Rh, Ir complexes with chiral ligands (e.g., chiral diamines) | Isopropanol, Formic Acid, H₂ | High efficiency and enantioselectivity for a broad range of substrates. | thieme-connect.com |

| Transition Metal | Fe, Mn complexes | Isopropanol, H₂ | Utilizes earth-abundant, sustainable metals. | thieme-connect.com |

| Organocatalysis | Chiral Oxazaborolidines (CBS catalyst) | Borane (BH₃), Catecholborane | Metal-free, well-established method with predictable stereochemical outcomes. | wikipedia.orgrsc.org |

| Biocatalysis | Imine Reductases (IREDs) | NAD(P)H (co-factor) | High stereoselectivity, operates under mild aqueous conditions. | nih.gov |

| Photocatalysis | Chiral N,N′-dioxide–metal complexes | Hydrocarbons (via HAT) | Visible-light activated, allows for asymmetric alkylation to form chiral tertiary alcohols. | acs.org |

Chemical Reactivity and Functional Group Transformations of 5 Phenoxypyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Nitrogen Atom in (5-Phenoxypyridin-2-yl)methanol

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of the molecule's reactivity. The lone pair of electrons on the nitrogen atom and its electron-withdrawing nature significantly influence the chemical pathways available to the ring system.

Nucleophilic and Electrophilic Pathways on the Pyridine Ring System

The pyridine ring's electronic nature makes it susceptible to specific substitution patterns. Generally, pyridine is less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom, which deactivates the ring. libretexts.org Any electrophilic attack that does occur is directed to the 3- and 5-positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. This reactivity can be enhanced by forming a pyridine N-oxide. youtube.com Oxidation of the pyridine nitrogen creates a pyridinium (B92312) N-oxide, which strongly activates the 2- and 4-positions for attack by both electrophiles and nucleophiles. youtube.comwikipedia.orgscripps.edu For instance, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce chloro substituents at the 2- and 4-positions. wikipedia.org The N-oxide can later be removed by deoxygenation. wikipedia.org

Coordination Chemistry with Transition Metals

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. wikipedia.orgnih.gov The methanol (B129727) group at the 2-position can also participate in metal binding, allowing this compound to act as a bidentate N,O-chelating ligand. This chelation forms stable five-membered rings with metal ions.

The coordination behavior of similar pyridyl-methanol ligands has been extensively studied. For example, 2-pyridylmethanol and its derivatives form stable mononuclear and binuclear complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and ruthenium(II). researchgate.netunipi.it The geometry and stability of these complexes depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgnih.gov This ability to form stable metal complexes makes this compound a candidate for applications in catalysis and materials science. nih.gov

Transformations Involving the Phenoxy Moiety

The phenoxy group consists of a phenyl ring connected to the pyridine core via an ether linkage. Both the aromatic ring and the ether bond are sites for potential chemical reactions.

Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy group is subject to electrophilic aromatic substitution. The oxygen atom of the ether linkage is an activating group and an ortho, para-director. wikipedia.orgorganicchemistrytutor.comaakash.ac.in This is due to the oxygen's ability to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediates formed during attack at the ortho and para positions. organicchemistrytutor.comlibretexts.org Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly 2- and 4-substituted products on the phenoxy ring.

Cleavage and Derivatization of the Aryl Ether Linkage

The carbon-oxygen bond of the aryl ether is robust but can be cleaved under specific conditions. libretexts.orglibretexts.org A common method for cleaving such ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgpearson.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide, as the halide preferentially attacks the less sterically hindered carbon, and the sp²-hybridized carbon of the phenyl ring is resistant to SN2 attack. libretexts.org Diaryl ethers, however, are generally resistant to cleavage by these acids. libretexts.org

Catalytic methods, often borrowed from lignin (B12514952) degradation research where aryl ether cleavage is a key step, offer alternative routes. These methods can employ transition metal catalysts to facilitate hydrogenolysis of the C-O bond.

| Lignin Model Compound | Catalyst/Reagent | Temperature (°C) | Major Products |

| Benzyl (B1604629) Phenyl Ether | Co:Zn/H-beta | 240 | Phenol, Methyl Benzyl Ether |

| 2-Phenoxy-1-phenylethanol | Co:Zn/H-beta | 220 | Phenol, 2-Phenylethanol |

| Non-phenolic β-O-4 model | Pd/C, Formate | 120 | Cleavage and hydrogenation products |

| Phenolic β-O-4 model | Pd/C | 100 | Cleavage and hydrogenation products |

This table summarizes typical conditions for aryl ether cleavage in compounds analogous to this compound, based on lignin model studies.

Reactions at the Methanol Functional Group

The primary alcohol (methanol) group attached to the pyridine ring at the 2-position is a versatile site for various functional group transformations.

Standard reactions of primary alcohols are applicable here. These include:

Oxidation : The methanol group can be oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) will yield the corresponding aldehyde, (5-phenoxypyridin-2-yl)carbaldehyde. libretexts.orgkhanacademy.orglibretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol first to the aldehyde and then further to the carboxylic acid, 5-phenoxypyridine-2-carboxylic acid. wikipedia.org

Esterification : The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. google.comnih.gov For example, reaction with acetyl chloride in the presence of a base would yield (5-phenoxypyridin-2-yl)methyl acetate. Enzymatic methods using lipases like Novozym 435 have also proven effective for the esterification of pyridine-based alcohols under mild conditions. nih.gov

Conversion to Alkyl Halides : The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol moiety of this compound is readily susceptible to oxidation, yielding either the corresponding aldehyde, 5-phenoxypyridine-2-carbaldehyde (B8555705), or the carboxylic acid, 5-phenoxypyridin-2-carboxylic acid. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for this transformation. The selective oxidation to the aldehyde is a crucial step in preparing intermediates for subsequent carbon-carbon bond-forming reactions or for use in multi-component reactions.

Conversely, the use of strong oxidizing agents will typically lead to the formation of the corresponding carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). In some cases, a two-step procedure involving the initial oxidation to the aldehyde followed by a subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO₂) can provide the carboxylic acid. The development of efficient electrocatalytic methods, particularly for methanol oxidation reactions (MOR), is also an active area of research, with transition metal oxides showing promise. researchgate.net

Table 1: Analogous Oxidation Reactions of Pyridin-2-yl-methanol Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| (5-methylpyridin-2-yl)methanol (B1313501) | MnO₂ | 5-methylpyridine-2-carbaldehyde | - |

| (Pyridin-2-yl)methanol | Swern Oxidation | Pyridine-2-carbaldehyde | High |

Data is illustrative, based on standard organic transformations and reactivity of similar substrates.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by acids or coupling agents. For instance, reaction with an acyl chloride in the presence of a base like pyridine or triethylamine (B128534) provides a straightforward route to the ester. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis, or modern coupling methods using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), can be employed. medcraveonline.com Enzymatic esterification reactions have also been reported for structurally similar phenolic compounds, offering a green alternative. medcraveonline.com

Etherification of the hydroxyl group can be achieved via the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) to furnish the ether. msu.edu The choice of base and solvent is critical to ensure efficient reaction and to avoid potential side reactions.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | (5-Phenoxypyridin-2-yl)methyl ester |

| Esterification | Carboxylic Acid, DCC, DMAP | (5-Phenoxypyridin-2-yl)methyl ester |

This table represents general and expected reactivity for the title compound.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature (hydroxide ion, OH⁻, is a strong base). libretexts.orgchemguide.co.uk Therefore, transformation of the hydroxyl group into a better leaving group is a prerequisite for nucleophilic substitution. pressbooks.publibretexts.org

A common strategy involves the conversion of the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. libretexts.org The resulting sulfonate esters are excellent substrates for Sₙ2 reactions with a wide variety of nucleophiles, including halides, cyanide, azide, and amines, allowing for the introduction of diverse functionalities at the methylene (B1212753) position.

Alternatively, the hydroxyl group can be converted into a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to synthesize the corresponding benzyl-type chloride or bromide. These halides can then readily participate in nucleophilic substitution reactions. libretexts.org

Table 3: Activation and Nucleophilic Substitution of the Hydroxyl Group

| Step | Reagent(s) | Intermediate/Product | Leaving Group |

|---|---|---|---|

| 1. Activation | p-Toluenesulfonyl chloride, Pyridine | (5-Phenoxypyridin-2-yl)methyl tosylate | Tosylate (⁻OTs) |

| 2. Substitution | Sodium Cyanide (NaCN) | (5-Phenoxypyridin-2-yl)acetonitrile | - |

| 1. Halogenation | Thionyl Chloride (SOCl₂) | 2-(Chloromethyl)-5-phenoxypyridine | Chloride (Cl⁻) |

This table illustrates a typical two-step sequence for nucleophilic substitution.

Multi-Component Reactions and Heterocycle Annulation involving the Chemical Compound

While this compound itself is not a typical substrate for multi-component reactions (MCRs), its oxidized derivative, 5-phenoxypyridine-2-carbaldehyde, is a valuable precursor for such transformations. nih.gov MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants. nih.gov

One prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine to produce imidazo[1,2-a]pyridines and related fused heterocycles. csic.esbeilstein-journals.org By using 5-phenoxypyridine-2-carbaldehyde as the aldehyde component, it is possible to synthesize novel imidazopyridine scaffolds bearing a phenoxypyridinyl substituent. These scaffolds are of significant interest in medicinal chemistry. beilstein-journals.org

Furthermore, the aldehyde can participate in other well-known MCRs, such as the Ugi or Passerini reactions, under appropriate conditions. nih.govresearchgate.net For instance, the Ugi four-component reaction (an aldehyde, an amine, a carboxylic acid, and an isocyanide) could be employed to generate complex peptide-like structures incorporating the (5-phenoxypyridin-2-yl) moiety.

Heterocycle annulation, the formation of a new ring fused to an existing one, can also be envisioned. nih.gov For example, derivatives of this compound could be designed to undergo intramolecular cyclization reactions. A derivative containing a nucleophilic group at the ortho position of the phenoxy ring could potentially cyclize onto the pyridine ring or its side chain under specific conditions, leading to novel, rigid polycyclic structures.

Table 4: Potential Multi-Component Reactions using a Derivative

| MCR Name | Components | Potential Product Scaffold |

|---|---|---|

| Groebke-Blackburn-Bienaymé | 5-Phenoxypyridine-2-carbaldehyde, Isocyanide, 2-Aminopyridine | Imidazo[1,2-a]pyridine derivative |

| Ugi Reaction | 5-Phenoxypyridine-2-carbaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivative |

This table outlines potential applications of the aldehyde derived from the title compound in MCRs.

Advanced Analytical Spectroscopic and Chromatographic Methods for 5 Phenoxypyridin 2 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like (5-Phenoxypyridin-2-yl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons and their immediate electronic surroundings in this compound. The chemical shift (δ) of each proton signal in the spectrum indicates its degree of shielding, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the phenoxy group, the methylene (B1212753) bridge (-CH₂-), and the hydroxyl group (-OH). For instance, the aromatic protons of the phenoxy group and the pyridine ring would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings. The methylene protons adjacent to the oxygen atom and the pyridine ring would likely resonate at a lower chemical shift, while the hydroxyl proton signal can vary in position depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine Ring Protons | 7.0 - 8.5 | m | - |

| Phenoxy Group Protons | 7.0 - 7.5 | m | - |

| Methylene Protons (-CH₂) | ~4.7 | s | - |

| Hydroxyl Proton (-OH) | Variable | s (broad) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and phenoxy rings will resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom of the methylene group (-CH₂-) will appear at a higher field (lower δ value) compared to the aromatic carbons. The chemical shifts provide valuable information for confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 110 - 160 |

| Phenoxy Ring Carbons | 115 - 160 |

| Methylene Carbon (-CH₂) | ~60 |

Note: These are predicted values and can differ slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. csic.es This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₂H₁₁NO₂ is 201.07898 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 202.08626 | Experimental value |

Note: The "Found m/z" would be determined experimentally.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Separation and Identification

When this compound is part of a complex mixture, such as a reaction mixture or a biological sample, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. nih.govphcogj.com These methods first separate the components of the mixture chromatographically before introducing them into the mass spectrometer for analysis.

LC-MS: This technique is well-suited for the analysis of polar and non-volatile compounds like this compound. nih.goveur.nl The liquid chromatograph separates the compound from the mixture, and the mass spectrometer provides its mass spectrum, confirming its identity.

GC-MS: For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. indexcopernicus.com this compound may require derivatization to increase its volatility for GC-MS analysis. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the methylene group and the pyridine ring, or the cleavage of the ether linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the phenoxy group, the pyridine ring, and the methylene bridge.

The molecule contains several key functional groups that give rise to predictable IR absorptions. The O-H stretching vibration of the primary alcohol is typically observed as a broad band in the region of 3200-3550 cm⁻¹. The C-O stretching vibration of the primary alcohol usually appears in the 1050-1085 cm⁻¹ range. The presence of the aromatic ether linkage (phenoxy group) is indicated by two characteristic C-O stretching bands: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. The pyridine ring, an aromatic heterocycle, will show C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group will appear just below 3000 cm⁻¹. vscht.cznist.govrsc.orglibretexts.orgwashington.edu

A predicted summary of the characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Primary Alcohol | C-O Stretch | 1050 - 1085 | Medium to Strong |

| Aryl Ether (-O-Ph) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Aryl Ether (-O-Ph) | Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| Pyridine & Phenyl Rings | C=C and C=N Stretch | 1400 - 1600 | Medium to Weak (multiple bands) |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

This table is generated based on established infrared spectroscopy correlation tables. vscht.czlibretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, the application of this technique would yield critical structural data. researchgate.netcam.ac.ukcam.ac.uk Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a definitive confirmation of its covalent structure, unambiguously distinguishing it from potential isomers.

The expected data from such an analysis would include:

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic crystal habit (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-O, C-N, C-C). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

This table outlines the typical data obtained from a single-crystal X-ray diffraction experiment.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly in the context of synthesis reaction monitoring and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its preparative isolation. Due to the polarity of the molecule, reversed-phase HPLC is a highly suitable method.

For analytical purposes, a C18 column is commonly employed as the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid or acetic acid) to ensure good peak shape for the basic pyridine moiety. researchgate.netresearchgate.net Detection is readily achieved using a UV detector, as the phenyl and pyridine rings are strong chromophores. A typical analytical HPLC method would allow for the rapid determination of the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Preparative HPLC utilizes similar principles but on a larger scale to isolate pure this compound from a crude reaction mixture. nih.govtarosdiscovery.comnih.govisca.in By using a larger column and a higher flow rate, significant quantities of the compound can be purified for further use.

| HPLC Parameter | Typical Conditions for this compound Analysis |

| Stationary Phase | Reversed-Phase C18 (octadecylsilyl) |

| Mobile Phase | Gradient or isocratic elution with Water/Methanol or Water/Acetonitrile |

| Additives | 0.1% Formic Acid or Acetic Acid |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum (e.g., ~254 nm) |

| Application | Purity assessment, quantitative analysis, preparative isolation |

This table presents a hypothetical but scientifically sound set of HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the presence of a polar hydroxyl group, this compound has a relatively low volatility and may exhibit poor peak shape and thermal instability in a GC system. researchgate.net To overcome these limitations, derivatization is often necessary. jfda-online.compsu.eduresearchgate.net

The hydroxyl group can be converted to a less polar and more volatile functional group, such as a silyl (B83357) ether, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting trimethylsilyl (B98337) derivative of this compound would be significantly more volatile and thermally stable, allowing for its analysis by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. phcogj.comjournalirjpac.comindexcopernicus.com Pyridine is often used as a catalyst and solvent in these derivatization reactions. researchgate.net

| GC Parameter | Typical Conditions for Analysis of Derivatized this compound |

| Derivatization Agent | BSTFA or MSTFA to form a trimethylsilyl ether |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Oven Program | Temperature gradient to separate the derivative from other components |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |

This table outlines plausible GC conditions for the analysis of a derivatized form of this compound.

Multidimensional Chromatography for Enhanced Separation of Complex Samples

For particularly complex samples where single-dimension chromatography may not provide adequate resolution, multidimensional chromatography techniques such as comprehensive two-dimensional gas chromatography (GCxGC) or comprehensive two-dimensional liquid chromatography (LCxLC) can be employed. researchgate.netmdpi.com These techniques utilize two different separation mechanisms (e.g., based on polarity and volatility) to dramatically increase the peak capacity and resolving power. mdpi.com

In the context of this compound research, multidimensional chromatography would be particularly useful for the detailed analysis of a crude synthesis product, allowing for the separation and potential identification of closely related impurities, isomers, or by-products that might co-elute in a one-dimensional system. For instance, an LCxLC system could couple a reversed-phase separation in the first dimension with a normal-phase or ion-exchange separation in the second dimension, providing a comprehensive profile of the sample.

| Technique | Principle | Potential Application for this compound |

| GCxGC | Two GC columns with different stationary phases are coupled, providing a two-dimensional separation of volatile compounds. | Analysis of complex mixtures containing derivatized this compound and its volatile impurities. |

| LCxLC | Two LC columns with different separation mechanisms are coupled to provide a comprehensive separation of non-volatile compounds. | Detailed impurity profiling of crude this compound, separating it from structurally similar compounds. |

This table summarizes the principles and potential applications of multidimensional chromatography in the analysis of this compound.

Computational and Theoretical Investigations of 5 Phenoxypyridin 2 Yl Methanol and Analogues

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For pyridine (B92270) derivatives, these methods have been widely applied to elucidate their electronic structure and predict their reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating electronic properties that govern the reactivity of molecules. For analogues of (5-Phenoxypyridin-2-yl)methanol, DFT studies have provided insights into their stability and reactive sites.

Researchers have used DFT to study various pyridine derivatives, calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). plos.org The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. plos.org Molecular Electrostatic Potential (MEP) maps are also generated to predict reactive sites for electrophilic and nucleophilic attack. mdpi.com For instance, in a study of various newly synthesized pyridine derivatives, DFT was used to establish the geometry of the compounds and calculate electronic properties to understand their activities. plos.org Another study on 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole utilized DFT with the 6–311++G(d,p) basis set to analyze molecular structures and identify reactive sites through MEP, HOMO, and LUMO calculations.

The table below summarizes representative DFT findings for various pyridine analogues.

| Compound/Analogue Class | Basis Set | Calculated Properties | Reference |

| Various Pyridine Derivatives | BLYP/DNP | Total Energy, Binding Energy, HOMO, LUMO, Energy Gap, Dipole Moment | plos.org |

| 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole | 6-311++G(d,p) | Molecular Geometry, MEP, HOMO, LUMO | |

| Azetidine-2-carbonitriles | DFT/B3LYP/6-31G* | Optimized Molecular Descriptors for QSAR | nih.gov |

| Halogenated Pyridine Derivatives | DFT/B3LYP-D3/6-311G(d,p) | MEP, FMO, NCI analysis | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility and dynamics of molecules over time.

While specific MD studies on this compound were not found, research on related systems highlights the utility of this technique. For example, MD simulations have been used to study the stability of ligand-protein complexes involving pyridine derivatives, showing that inhibitors can remain stably bound within the active sites of proteins over simulation times of 100 nanoseconds. mdpi.com In studies of other chemical systems, MD simulations have been used to analyze the flexibility of molecular chains, which can significantly influence thermomechanical properties. mdpi.com For instance, first-principles MD simulations have been employed to understand the behavior of methanol (B129727) within zeolite pores, revealing the formation and stability of methanol clusters that are dependent on temperature and other conditions. nih.govnih.govresearchgate.net These examples demonstrate that MD simulations could be effectively used to explore the conformational landscape of this compound, particularly the rotational freedom around the ether linkage and the flexibility of the methanol group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structures of a series of compounds to their biological activities. These models are instrumental in drug discovery for predicting the activity of new compounds and for understanding the structural features required for activity.

Several QSAR studies have been conducted on analogues of this compound to guide the design of new therapeutic agents. These studies use molecular descriptors, which are numerical representations of the chemical and physical properties of molecules, to build predictive models. nih.govfrontiersin.org

For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, which share a heterocyclic core, was performed to identify potent anti-tumor agents. This study used multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) to construct robust models. In another study on 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, a non-linear QSAR model was developed using Gene Expression Programming (GEP), which showed higher predictive power than linear models. frontiersin.org The statistical quality of these models is often assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comresearchgate.net

The table below summarizes various QSAR models developed for analogues.

Molecular Docking Studies of Analogues for Elucidating Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein, which is crucial for drug design.

Numerous docking studies have been performed on analogues of this compound to explore their potential as inhibitors of various enzymes and receptors. For instance, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase were used to identify potential anti-diabetic agents. plos.org The reliability of the docking procedure is often validated by redocking a co-crystalized ligand, with a root-mean-square deviation (RMSD) value below 2 Å indicating a reliable protocol. plos.org

In another study, benzoheterocyclic 4-aminoquinoline (B48711) analogues were docked into a model of dihydrofolate reductase-thymidylate synthase (DRTS) protein from Plasmodium falciparum to identify potent antimalarial candidates. unar.ac.id Similarly, new pyridine derivatives of nabumetone (B1676900) were evaluated as potential EGFR inhibitors for anticancer activity, with docking results showing good correlation with experimental assays.

The table below presents a summary of molecular docking studies on various analogues.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Methods like DFT can be used to calculate the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. This information is vital for understanding how a chemical transformation occurs and for optimizing reaction conditions.

Prediction of Molecular Interactions and Supramolecular Assembly Characteristics

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of molecules that are held together by non-covalent intermolecular forces. Computational methods are increasingly used to predict and analyze these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the formation of larger, ordered structures known as supramolecular assemblies. nih.govrsc.org

Studies on pyridine-containing molecules have demonstrated their ability to act as building blocks for supramolecular structures. capes.gov.br For example, azopyridine derivatives, which contain a pyridine ring, can act as hydrogen-bond acceptors, interacting with various H-bond donors to form photoresponsive liquid crystals. Computational methods like DFT can be used to predict the geometries of these assemblies and explain their experimental properties.

Similarly, the formation of co-crystals involving pyridine derivatives and organic acids has been studied both experimentally and computationally. mdpi.com DFT calculations and analyses of the molecular electrostatic potential (MEP) and noncovalent interaction (NCI) index help to understand the electronic properties and the nature of the intermolecular forces that stabilize the crystal structure. mdpi.com These studies suggest that this compound, with its hydroxyl group (a hydrogen bond donor and acceptor), pyridine nitrogen (an acceptor), and aromatic rings (capable of π-π stacking), has a high potential to form diverse and intricate supramolecular assemblies.

Catalytic and Materials Applications of 5 Phenoxypyridin 2 Yl Methanol Derivatives

Ligand Design in Transition Metal Catalysis

The efficacy of a transition metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Derivatives of (5-phenoxypyridin-2-yl)methanol offer a modular platform for ligand design, enabling the fine-tuning of catalytic activity and selectivity.

The core structure of this compound contains two key coordinating groups: the pyridyl-methanol unit and the phenoxy ether. The pyridyl nitrogen and the alcoholic oxygen can act as a bidentate chelating system, forming a stable five-membered ring with a metal center. This chelation is a common and powerful motif in coordination chemistry, often enhancing the stability and modifying the reactivity of the resulting metal complex.

The phenoxy group, while typically less coordinating than the pyridyl-methanol fragment, can play several crucial roles. The ether oxygen can engage in weaker, secondary coordination to the metal center, potentially creating a tridentate ligand. More commonly, the phenoxy group's electronic properties—whether it is electron-donating or electron-withdrawing based on its own substituents—can be used to modulate the electron density at the metal center. researchgate.net This tuning of the metal's electronic properties is a key strategy in catalyst design, as it directly impacts the metal's redox potential and its ability to participate in oxidative addition, reductive elimination, and other fundamental catalytic steps. rsc.org Furthermore, the bulky nature of the phenoxy group can provide steric hindrance around the metal center, which can be leveraged to control substrate approach and improve selectivity in catalytic reactions.

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the solubility and stability of the catalyst are paramount. youtube.com Ligands derived from this compound can be used to create soluble and well-defined metal complexes for a variety of transformations. The bidentate N,O-chelation from the pyridyl-methanol group can stabilize the metal center, preventing decomposition and promoting catalytic turnover.

For instance, rhenium(I) complexes bearing pyridyl-based ligands are well-known for their activity in the photocatalytic reduction of CO2. nsf.gov The ligand structure plays a critical role in the catalyst's performance, influencing its light-absorbing properties and the stability of key intermediates. nsf.gov By analogy, a Re(I) complex with a this compound-type ligand could be fine-tuned for such applications, with the phenoxy group providing a handle to modify the catalyst's redox potential. nsf.govresearchgate.net Similarly, iron complexes featuring pyridyl and alcohol functionalities have demonstrated high efficiency in the dehydrogenation of alcohols, a fundamental oxidation process. rsc.org

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling, as the catalyst exists in a different phase from the reactants and products. youtube.comyoutube.com Ligands based on this compound can be anchored to solid supports like silica (B1680970) or polymers to create robust heterogeneous catalysts. rsc.org This immobilization combines the high selectivity of a molecular catalyst with the practical benefits of a solid-phase system.

A more advanced approach involves using such ligands as building blocks for Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. arabjchem.orgnih.gov The pyridyl and methanol (B129727) groups of the ligand could coordinate to metal centers (e.g., Zn(II), Cu(II), Mn(II)), forming extended, porous networks. rsc.orgmdpi.com The size and chemical nature of the pores can be tailored by the ligand's geometry. The phenoxy groups would line the pores of the resulting MOF, influencing its hydrophobicity and its interaction with guest molecules. arabjchem.org Such MOFs could find applications in gas storage, separations, and as size-selective heterogeneous catalysts. arabjchem.orgconcordia.ca

Applications in Organic Transformations

The versatility of ligands derived from this compound enables their application in a broad spectrum of catalyzed organic reactions, from the construction of complex carbon skeletons to essential oxidation and reduction processes.

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. dtu.dkrsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.gov However, the use of 2-pyridyl nucleophiles in these reactions is notoriously difficult due to the instability of the organometallic intermediates. nih.govresearchgate.net Ligands are crucial for overcoming these challenges. A ligand like this compound, by chelating to the metal center (e.g., palladium), can stabilize the complex and facilitate the key steps of the catalytic cycle. nih.gov The phenoxy substituent allows for systematic tuning of the ligand's electronic properties to optimize catalytic efficiency for challenging substrates. acs.org

| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)2Cl2 / Johnphos | Pyridyl Pyrimidylsulfone + Aryl Bromide | 2-Arylpyridine | Sulfone acts as a stable pyridyl nucleophile precursor, overcoming instability of pyridylboron reagents. | acs.org |

| Suzuki-Miyaura | Pd Precatalyst / NHC Ligand | Phenyl Esters + Arylboronic Acids | Ketones | N-Heterocyclic Carbene (NHC) ligands are effective for activating less reactive electrophiles. | nih.gov |

| Cross-Electrophile Coupling | Nickel / Pyridyl Carboxamidine Ligands | Aryl Halides | Biaryls | New bidentate ligands enabled challenging couplings that failed with traditional bipyridyl ligands. | nih.gov |

The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, is another vital transformation that yields valuable β-nitro alcohols. researchgate.net This reaction is often catalyzed by metal complexes. Chiral ligands, particularly those containing amino alcohol motifs, are highly effective in rendering this reaction asymmetric. mdpi.com A metal complex of a chiral derivative of this compound could serve as an effective catalyst for the asymmetric Henry reaction, with the pyridyl-methanol core providing the necessary chelation and chiral environment to control the stereochemical outcome. researchgate.netmdpi.com

Catalytic oxidation and reduction are fundamental processes in chemical synthesis. The dehydrogenation of alcohols to aldehydes and ketones is a key oxidative transformation. Iron complexes bearing pyridyl-methanol ligands have been shown to be highly effective catalysts for this reaction, proceeding without the need for a sacrificial hydrogen acceptor. rsc.org A complex derived from this compound would be an ideal candidate for such a system, where the ligand framework stabilizes the iron center throughout the catalytic cycle. Co-catalytic systems, such as those combining copper with a phenoxy radical mediator, have also proven effective for alcohol oxidation, highlighting the utility of the functional groups present in the title compound. rsc.org

Conversely, the asymmetric reduction of ketones to chiral alcohols is a powerful method for producing high-value chemical intermediates. google.comgoogle.com For example, phenyl(pyridin-2-yl)methanone can be hydrogenated to (R)-phenyl(pyridin-2-yl)methanol with high yield and excellent enantioselectivity using iridium or rhodium catalysts paired with chiral ligands. A catalyst system incorporating a chiral derivative of this compound could be envisioned for the reverse reaction—the asymmetric reduction of the corresponding ketone.

| Transformation | Catalyst System | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenation (Oxidation) | CpFe(CO)2Cl / Base | 2-Pyridylmethanol derivatives | Pyridyl ketones/aldehydes | High Turnover Number (TON) up to 67,000 | rsc.org |

| Asymmetric Hydrogenation (Reduction) | Iridium / Chiral Ligand | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol | 71% Yield, 93% ee | google.com |

| Asymmetric Hydrogenation (Reduction) | Ruthenium / Chiral Ligand | Phenyl(pyridin-2-yl)methanone | (S)-Phenyl(pyridin-2-yl)methanol | 97% Yield, 96% ee | google.com |

| CO2 Reduction | Re(pyNHC-aryl)(CO)3X | CO2 | CO | Up to 32 TON | nsf.gov |

Polymerization Catalysis

While direct studies on the polymerization catalytic activity of this compound derivatives are not extensively documented, the broader class of compounds containing pyridyl-imino and phenoxy-imine ligands has been the subject of significant research in the field of olefin polymerization. These related systems provide valuable insights into the potential catalytic applications of this compound-based ligands.

Iron and cobalt complexes featuring 2,6-bis(imino)pyridyl ligands, when activated with methylaluminoxane (B55162) (MAO), have demonstrated high activity as catalysts for the polymerization of ethylene (B1197577), yielding highly linear polyethylene (B3416737). acs.org The catalytic productivity and the molecular weight of the resulting polymer can be influenced by the specific structure of the ligand and the reaction conditions. acs.org For instance, iron-based ketimine catalysts have shown productivities in the range of 3750–20600 g/mmol ·h·bar. acs.org

Similarly, transition-metal complexes with ansa-permethylindenyl-phenoxy (PHENI*) ligands have been identified as exceptionally active catalysts for ethylene polymerization, leading to the formation of ultrahigh-molecular-weight polyethylene (UHMWPE). nih.govacs.org These catalysts, when supported on solid polymethylaluminoxane (sMAO), exhibit significantly higher activities compared to related systems. nih.govacs.org The electronic and steric properties of the phenoxy ligand play a crucial role in determining the catalytic performance. researchgate.net

The general principle behind the catalytic activity of these pyridyl-phenoxy and related ligand systems lies in their ability to form stable yet reactive coordination complexes with transition metals. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group can chelate to a metal center, creating a well-defined coordination sphere that facilitates the insertion of olefin monomers. The substituents on both the pyridine and phenoxy rings can be systematically varied to fine-tune the electronic and steric environment around the metal center, thereby controlling the catalytic activity, polymer molecular weight, and microstructure.

Table 1: Performance of Pyridyl-Imino and Phenoxy-Imine Catalysts in Ethylene Polymerization

| Catalyst System | Co-catalyst | Productivity ( g/mmol ·h·bar) | Polymer Molecular Weight (Mw) | Reference |

| Iron complexes with 2,6-bis(imino)pyridyl ligands | MAO | 3750 - 20600 | 14,000 - 611,000 | acs.org |

| Cobalt complexes with 2,6-bis(imino)pyridyl ligands | MAO | 450 - 1740 | Not specified | acs.org |

| Titanium PHENI* complexes | sMAO | High activity for UHMWPE | Ultrahigh | nih.govacs.org |

Development of Sensors and Chemosensors based on Pyridyl-Phenoxy Scaffolds

The inherent coordination capabilities and potential for fluorescence modulation make pyridyl-phenoxy scaffolds attractive platforms for the design of chemical sensors and chemosensors. The pyridine nitrogen and the phenoxy oxygen can act as binding sites for specific analytes, and this binding event can be transduced into a measurable optical or electrochemical signal.

While specific sensors based on this compound are not widely reported, related structures demonstrate the feasibility of this approach. For example, a chalcone-based colorimetric chemosensor incorporating a pyridine-2-yl moiety has been developed for the selective detection of Ni²⁺ ions in aqueous media. mdpi.com The coordination of the nickel ion to the sensor molecule induces a distinct color change, allowing for visual detection. mdpi.com

Furthermore, benzoxazole-containing ligands, which share some structural similarities with the pyridyl-phenoxy framework, have been explored for the development of fluorescent chemosensors for various metal ions. mdpi.com The binding of a target metal ion to these ligands can lead to a significant enhancement or quenching of their fluorescence emission, providing a sensitive detection mechanism.

The introduction of pyridine moieties into a benzoyl-phenoxy-acetamide (BPA) scaffold has been shown to enhance the biological activity of these compounds, suggesting that the pyridyl-phenoxy structure can effectively interact with biological targets. nih.gov This principle can be extended to the design of sensors for biologically relevant molecules.

The general design strategy for a chemosensor based on a this compound derivative would involve functionalizing the core scaffold with a signaling unit, such as a fluorophore or a chromophore. The binding of an analyte to the pyridyl-phenoxy receptor site would alter the electronic properties of the molecule, leading to a change in the absorption or emission spectrum of the signaling unit. The methanol group on the parent compound provides a convenient handle for the covalent attachment of such signaling moieties.

Applications in Material Science (e.g., component in functional polymers, supramolecular structures)

The rigid and versatile nature of the pyridyl-phenoxy scaffold makes it a valuable building block for the construction of advanced materials with tailored properties. Derivatives of this compound can be incorporated into functional polymers and used to create complex supramolecular assemblies.

A related compound, (4-(5-methylpyridin-2-yl)phenyl)methanol, has been identified as a key intermediate in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making it useful for developing high-performance coatings and composites. This suggests that this compound derivatives could similarly be used as monomers or additives to create functional polymers with enhanced stability and performance.

The ability of the pyridine nitrogen to coordinate with metal ions makes the pyridyl-phenoxy scaffold an excellent component for the construction of metallo-supramolecular structures. These structures are formed through the self-assembly of organic ligands and metal ions, leading to the formation of well-defined architectures such as coordination polymers, cages, and grids. The phenoxy group can further influence the packing and intermolecular interactions within these assemblies.

The hydroxyl group of this compound offers a reactive site for further chemical modification, allowing for the attachment of other functional groups or for its incorporation into larger polymer backbones. This versatility enables the design of materials with specific functions, such as stimuli-responsive polymers that change their properties in response to external signals like pH, temperature, or the presence of specific analytes.

Future Research Directions and Unexplored Avenues for 5 Phenoxypyridin 2 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to (5-Phenoxypyridin-2-yl)methanol, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

One promising avenue lies in the adoption of green chemistry principles . This could involve the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the synthesis of other pyridine (B92270) derivatives. nih.govnih.gov Another approach is the development of one-pot multicomponent reactions , which offer a streamlined pathway to complex molecules by combining multiple reactants in a single reaction vessel, thereby reducing solvent usage and purification steps. nih.govontosight.ai

Furthermore, the exploration of eco-friendly catalysts is crucial. Research into reusable solid catalysts, such as activated fly ash, could provide a cost-effective and environmentally friendly alternative to conventional homogeneous catalysts for the synthesis of pyridine-based compounds. bhu.ac.in The use of aqueous media as a solvent in the synthesis of related heterocyclic compounds has also been demonstrated as a viable green alternative. sciencepg.comresearchgate.net By focusing on these sustainable approaches, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Exploration of Advanced Catalytic Systems based on the Compound

The pyridine nitrogen and the hydroxyl group in this compound make it an intriguing candidate for use as a ligand in advanced catalytic systems. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, while the hydroxyl group could participate in secondary interactions or be modified to create a bidentate or even tridentate ligand.

Future investigations could explore the potential of this compound-based ligands in a variety of transition metal-catalyzed reactions. For instance, palladium complexes bearing pyridine-based ligands have been utilized in cross-coupling reactions, a fundamental tool in organic synthesis. rsc.org Similarly, rhodium and iridium catalysts with pyridine-containing ligands have shown efficacy in C-H activation reactions, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.orgacs.org

The development of catalysts based on this compound could lead to novel reactivity and selectivity in important chemical transformations. Research in this area would involve the synthesis of metal complexes with this ligand and the subsequent evaluation of their catalytic performance in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The electronic and steric properties of the phenoxy group can be expected to influence the catalytic activity and selectivity of such complexes.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, accelerating the design and discovery of new molecules with desired properties. nih.govyoutube.com For this compound, these computational tools offer a powerful approach to explore its potential and design novel derivatives.

ML models can be trained on existing chemical data to predict a wide range of molecular properties, including biological activity, toxicity, and physicochemical characteristics. arxiv.orgchemrxiv.orgnih.govrsc.org By applying such models to virtual libraries of compounds based on the this compound scaffold, researchers can rapidly identify candidates with promising profiles for various applications, such as pharmaceuticals or materials science. This in silico screening can significantly reduce the time and cost associated with experimental testing. chemrxiv.org

Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound framework. youtube.com These models can learn the underlying principles of chemical structure and bonding to propose novel compounds with optimized properties. This approach opens up vast regions of chemical space for exploration, potentially leading to the discovery of groundbreaking molecules with unprecedented functionalities. youtube.com

Investigation of Unique Reactivity Profiles and Novel Functional Group Transformations

The unique combination of functional groups in this compound—the pyridine ring, the ether linkage, and the primary alcohol—suggests a rich and varied reactivity profile that warrants further investigation. Future research should aim to uncover novel functional group transformations and explore the unique reactivity of this compound.

The hydroxymethyl group is a versatile handle for a variety of transformations. For instance, its oxidation could provide the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. The reactivity of this group in the presence of various oxidizing agents and under different reaction conditions should be systematically studied. researchgate.net

The pyridine ring itself offers multiple sites for functionalization. The well-established reactivity of pyridines allows for electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed C-H functionalization. acs.orgacs.org The influence of the phenoxy and hydroxymethyl substituents on the regioselectivity of these reactions is an important area for future exploration. Understanding this interplay will enable the controlled synthesis of a diverse range of derivatives with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional architectures. The structural features of this compound make it an excellent candidate for use as a building block in supramolecular assemblies.

The presence of a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the ether oxygen) suggests that this molecule can participate in intricate hydrogen-bonding networks. rsc.orgnih.gov These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. nih.gov Furthermore, the aromatic pyridine and phenoxy rings can engage in π-π stacking interactions, which can further stabilize the resulting supramolecular architectures. nih.gov

Future research in this area could focus on crystallizing this compound under various conditions to elucidate its self-assembly behavior. Co-crystallization with other molecules that possess complementary hydrogen bonding sites could lead to the formation of novel co-crystals with interesting properties. The ability to control the self-assembly of this molecule could open up applications in areas such as materials science, where the macroscopic properties of a material are dictated by the arrangement of its constituent molecules. The incorporation of this compound into more complex supramolecular systems, such as those involving cyclodextrins or pillararenes, could also be explored to create functional host-guest systems. nih.govnih.govscielo.br

Q & A

Q. What advanced analytical techniques can resolve structural ambiguities in complex derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals in crowded aromatic regions .

- X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

- LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution tandem mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products